3-(2-ethoxyquinolin-6-yl)-1-[(1-methylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
BKI-1369 is a bumped kinase inhibitor that has shown significant potential in the treatment of parasitic infections. It is particularly effective against Cryptosporidium parvum, a protozoan parasite that causes gastrointestinal illness. BKI-1369 has been well-characterized for its potency, stability, metabolism, toxicity, and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BKI-1369 involves multiple steps, typically starting with the preparation of a benzimidazole core. This core is then modified through various chemical reactions to introduce specific functional groups that enhance its biological activity. The exact synthetic route can vary, but it generally includes steps such as nitration, reduction, and alkylation under controlled conditions .
Industrial Production Methods
Industrial production of BKI-1369 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
BKI-1369 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halides and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of functionalized benzimidazole derivatives .
Scientific Research Applications
BKI-1369 has a broad range of applications in scientific research:
Chemistry: Used as a tool to study kinase inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating parasitic infections, particularly those caused by Cryptosporidium parvum.
Industry: Potential applications in the development of new antiparasitic drugs and treatments
Mechanism of Action
BKI-1369 exerts its effects by inhibiting specific kinases involved in the survival and replication of parasites. It targets the human Ether-a-go-go-related gene (hERG) with an inhibitory concentration (IC50) of 1.52 μM. This inhibition disrupts critical signaling pathways, leading to reduced parasite burden and disease severity .
Comparison with Similar Compounds
Similar Compounds
Vandetanib: Another kinase inhibitor with applications in cancer treatment.
Neratinib: Used in the treatment of breast cancer.
Dacomitinib: Another kinase inhibitor with a broad spectrum of activity.
Uniqueness of BKI-1369
BKI-1369 stands out due to its specific activity against Cryptosporidium parvum and its well-characterized pharmacokinetic profile. Unlike some other kinase inhibitors, BKI-1369 has been shown to be effective in both in vitro and in vivo models of parasitic infection, making it a promising candidate for further development .
Properties
IUPAC Name |
3-(2-ethoxyquinolin-6-yl)-1-[(1-methylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O/c1-3-31-19-7-5-16-12-17(4-6-18(16)27-19)21-20-22(24)25-14-26-23(20)30(28-21)13-15-8-10-29(2)11-9-15/h4-7,12,14-15H,3,8-11,13H2,1-2H3,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJAAKKEYXUCFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)C=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CC5CCN(CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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